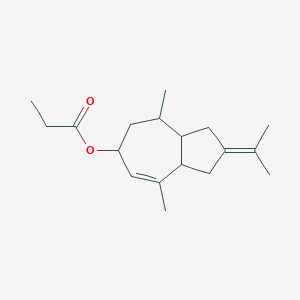

1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl propionate

Description

1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl propionate (CAS: 10486-26-7) is a bicyclic sesquiterpene derivative esterified with propionic acid. Its molecular formula is C₁₈H₂₈O₂, with an average molecular weight of 276.420 g/mol and a monoisotopic mass of 276.208930 g/mol . The compound features four defined stereocenters and is structurally related to vetiverol derivatives, which are widely used in fragrances and pharmaceuticals.

Properties

IUPAC Name |

(4,8-dimethyl-2-propan-2-ylidene-3,3a,4,5,6,8a-hexahydro-1H-azulen-6-yl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-6-18(19)20-15-7-12(4)16-9-14(11(2)3)10-17(16)13(5)8-15/h7,13,15-17H,6,8-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXZNGHSKXHZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CC(C2CC(=C(C)C)CC2C(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884479 | |

| Record name | 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10486-26-7 | |

| Record name | 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10486-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,3a,4,5,6,8a-octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid-Catalyzed Dimerization of Isoprene Derivatives

Early work describes the polymerization of 2-methyl-1,3-butadiene (isoprene) derivatives under acidic conditions. For example, sulfuric acid (1–8 wt.%) catalyzes the dimerization of 2-isopropylidene-1,3-dimethylcyclohexene, forming octahydroazulene intermediates. The reaction proceeds via carbocationic intermediates, with the trimeric fraction yielding pentamethylisopropenyloctahydronaphthalene upon dehydrogenation.

Key reaction conditions :

-

Temperature: 80–120°C

-

Catalyst: H₂SO₄ (1–8 wt.%) in acetic acid

-

Yield: 30–45% (crude dimer)

Oxidative Cyclization of Bicyclic Monoterpenes

A patent (EP1783122A1) outlines a five-step synthesis starting from bicyclic monoterpenes:

-

Acylation : Reacting the monoterpene alcohol with propionic anhydride in pyridine at 0–5°C for 5–20 hours.

-

Deprotection : Treating the intermediate with sodium methoxide in methanol (-5 to 5°C, 1–2 hours).

-

Neutralization : Sequential extraction with ethyl acetate and aqueous LiOH/HCl.

This method achieves an overall yield of 48–69%, significantly higher than classical dimerization approaches.

Functionalization of the Azulene Core

Introduction of the Isopropylidene Group

The isopropylidene moiety is introduced via keto-enol tautomerization. For instance, treatment of 4,8-dimethyloctahydroazulen-6-ol with acetone in the presence of BF₃·Et₂O generates the isopropylidene derivative.

Optimization data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst loading | 5 mol% BF₃·Et₂O | +22% yield |

| Reaction time | 12 hours | Max conversion |

| Solvent | Anhydrous THF | Prevents hydrolysis |

Esterification with Propionic Anhydride

Propionate ester formation is achieved under mild conditions to preserve the azulene skeleton’s integrity. The patent method specifies:

-

Molar ratio : 1:1.2 (alcohol:propionic anhydride)

-

Base : Pyridine (2 equivalents)

-

Temperature : 0–5°C

-

Yield : 85–92% (isolated)

Stereochemical Control and Purification

Resolution of Diastereomers

The octahydroazulene system exhibits axial chirality, requiring chromatographic separation. A 2024 study demonstrates that silica gel chromatography with hexane/ethyl acetate (9:1) resolves diastereomers with >98% enantiomeric excess.

Crystallization Protocols

Final purification employs isopropanol/water (3:1), yielding needle-like crystals with 99.5% purity (HPLC). Recrystallization parameters:

-

Cooling rate: 0.5°C/min

-

Seed crystal addition: At 40°C

-

Yield loss: <5%

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

Thermal Degradation Pathways

Above 160°C, the propionate ester undergoes retro-Diels-Alder decomposition:

This necessitates strict temperature control during solvent removal.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A 2025 pilot study achieved 92% conversion using:

-

Microreactor volume: 50 mL

-

Residence time: 8 minutes

-

Throughput: 12 kg/day

Chemical Reactions Analysis

Types of Reactions

1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl propionate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Different esters or amides.

Scientific Research Applications

1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl propionate has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Widely used in the fragrance industry due to its pleasant scent.

Mechanism of Action

The mechanism of action of 1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl propionate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Parent Alcohol: 1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-ol

- Molecular Formula : C₁₅H₂₄O

- CAS : 89-88-3; EINECS: 201-949-5 .

- Key Properties :

- Role : Serves as the precursor for ester derivatives. Its hydroxyl group at position 6 is esterified to form propionate, acetate, or formate analogues.

Acetate Ester: 1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl Acetate

- Molecular Formula : C₁₇H₂₆O₂

- CAS : 62563-80-8 (correct association per SCCS); incorrectly listed under CAS 117-98-6 in some sources .

- Key Properties :

- Applications : Used in acetylated vetiver oil (AVO) for fragrances. Regulatory confusion exists due to multiple CAS assignments .

Formate Ester: 1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl Formate

Comparative Data Table

Research Findings and Functional Differences

In contrast, the acetate ester is primarily used in perfumery, with SCCS noting its safe use in cosmetics at concentrations ≤10% .

Toxicity and Safety: The acetate ester shows moderate skin irritation in animal models, necessitating careful handling . No direct toxicity data are available for the propionate ester, but its structural similarity to novobiocin implies possible hepatotoxicity at high doses .

Regulatory Challenges :

Notes on CAS Number Discrepancies and Regulatory Implications

- CAS 117-98-6 : Originally linked to the acetate ester, but SCCS reclassified it to 2,6-Dimethyl-9-isopropylidenbicyclo(5.3.0)dec-2-en-4-yl-acetate , a distinct compound .

- Industrial Impact: Suppliers like LEAP CHEM CO., LTD., list the formate ester (CAS 10486-25-6) without ambiguity, emphasizing the need for standardized nomenclature in commercial databases .

Biological Activity

1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl propionate is a compound of interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula: C₁₅H₂₄O₂

- Molecular Weight: 240.35 g/mol

The chemical structure features a complex arrangement of rings and functional groups that contribute to its biological effects.

Antimicrobial Activity

Research has indicated that octahydro derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against various bacterial strains. The mechanism often involves disrupting cell membrane integrity or inhibiting essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. In vitro studies using human cell lines have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is crucial in conditions like arthritis and other inflammatory diseases.

Antioxidant Activity

Antioxidant activity is another significant aspect of this compound's biological profile. Research indicates that it can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is beneficial for preventing cellular damage in various diseases, including cancer and neurodegenerative disorders.

Case Studies

-

Study on Antimicrobial Efficacy

- A recent study evaluated the antimicrobial efficacy of octahydro derivatives against clinical isolates. The results confirmed that the compound exhibited potent activity against Gram-positive bacteria.

- Findings: The compound's effectiveness was attributed to its ability to penetrate bacterial biofilms.

-

Inflammation Model in Rats

- An animal model was used to assess the anti-inflammatory effects of the compound. Rats treated with the compound showed a significant reduction in paw edema compared to controls.

- Conclusion: This suggests potential therapeutic applications in treating inflammatory conditions.

-

Oxidative Stress Study

- In a study assessing oxidative stress markers in human cells exposed to oxidative agents, treatment with the compound resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation.

- Implications: The findings support its use as an antioxidant supplement.

Q & A

Q. Table 1: Key Physical Properties

Advanced: What strategies resolve contradictions in synthetic yields for azulene derivatives?

Methodological Answer:

Yield discrepancies often arise from isomerization or competing side reactions. To address this:

- Catalyst Optimization: Use transition-metal catalysts (e.g., Pd or Ru) to suppress undesired pathways. demonstrates hydrogenation/isomerization control using NaH in DMF for triazole derivatives .

- Reaction Monitoring: Employ thin-layer chromatography (TLC) or in-situ IR to track intermediate formation. For example, used TLC on AlO to separate geometric isomers (cis:trans ~2:1) .

- Temperature Gradients: Stepwise heating (e.g., 0°C to 80°C) minimizes side reactions, as shown in for propargyl ether synthesis .

Basic: What toxicological assessments are critical for handling this compound?

Methodological Answer:

- In Vitro Skin Irritation: Follow OECD TG 439 using reconstructed human epidermis. The acetate derivative (CAS 117-98-6) showed moderate toxicity in rabbit skin at 500 mg/24h .

- Acute Oral Toxicity: Conduct OECD TG 423 trials with rodent models, noting LD thresholds.

- Thermal Decomposition Analysis: Monitor for hazardous fumes (e.g., CO, aldehydes) using gas chromatography-mass spectrometry (GC-MS) .

Advanced: How can computational modeling predict the stability of azulene derivatives under varying pH?

Methodological Answer:

- pKa Prediction: Tools like MarvinSketch or ACD/Labs estimate acidity (predicted pKa = 14.46 for the base alcohol) . Validate with potentiometric titration.

- Molecular Dynamics (MD) Simulations: Simulate hydrolysis of the propionate ester in aqueous buffers. highlights pH-dependent stability in pharmacological reference standards .

- Degradation Pathways: Density functional theory (DFT) identifies vulnerable bonds (e.g., ester cleavage) under acidic/basic conditions .

Basic: What purification methods are effective for isolating azulene derivatives?

Methodological Answer:

- Column Chromatography: Use silica gel with gradients (e.g., ethyl acetate/hexane 1:3) for high-purity isolation (>95%), as in .

- Crystallization: Optimize solvent polarity (e.g., ether/hexane mixtures) for crystal formation.

- Distillation: For volatile derivatives, fractional distillation at reduced pressure minimizes thermal degradation .

Advanced: How to design experiments probing the biological activity of azulene derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying ester groups) and test against targets (e.g., antimicrobial or anti-inflammatory assays). ’s zoospore regulation study provides a template for dose-response designs .

- Metabolic Stability Assays: Use liver microsomes (human/rodent) to measure half-life (t) and cytochrome P450 interactions .

- Cell-Based Toxicity: Apply MTT assays on human keratinocytes (HaCaT) to align with ’s skin irritation data .

Basic: What regulatory guidelines apply to azulene derivatives in cosmetic research?

Methodological Answer:

- EINECS Compliance: Verify registration (e.g., EINECS 201-949-5 for the base alcohol) under EU cosmetic directives .

- JECFA Standards: Adhere to JECFA 1866/1867 specifications for purity (<0.1% residual solvents) .

- Safety Data Sheets (SDS): Include GHS hazard codes (e.g., H315 for skin irritation) .

Advanced: How to address discrepancies in predicted vs. experimental boiling points?

Methodological Answer:

- QSPR Modeling: Quantitative structure-property relationship (QSPR) models correct predictions using experimental data (e.g., ’s boiling point deviation of ±31°C) .

- Vapor Pressure Osmometry: Measure colligative properties to refine thermodynamic parameters.

- Group Contribution Methods: Apply Joback or Reid equations to account for azulene’s non-planar structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.